CID 78060894
Description
CID 78060894 is a unique chemical compound registered in PubChem, a comprehensive database for chemical structures and properties. For instance, includes a GC-MS total ion chromatogram and mass spectrum of this compound, indicating it is a volatile or semi-volatile compound isolated via vacuum distillation from a complex mixture (e.g., essential oils or plant extracts). Its characterization likely involves spectral data (e.g., molecular ion peaks, fragmentation patterns) and chromatographic retention times, which are critical for structural elucidation .
Properties
Molecular Formula |
C18H17O5Si3 |
|---|---|
Molecular Weight |
397.6 g/mol |
InChI |
InChI=1S/C18H17O5Si3/c19-25(17-12-6-2-7-13-17)21-24(16-10-4-1-5-11-16)22-26(20,23-25)18-14-8-3-9-15-18/h1-15,19-20H |
InChI Key |
OMVZRAFTLFOADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2O[Si](O[Si](O2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78060894” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving the starting materials under controlled temperature and pressure conditions.
Step 2: Intermediate formation through a series of chemical reactions, including condensation and cyclization.
Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis steps.
Continuous monitoring: of reaction parameters to maintain consistency.
Advanced purification techniques: to remove impurities and obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78060894” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
Compound “CID 78060894” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of compound “CID 78060894” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: and modulating their activity.
Influencing signaling pathways: involved in cellular processes.
Altering gene expression: to produce desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060894, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, informed by guidelines from , and 7 on reporting experimental data, spectral evidence, and physicochemical properties.
Structural and Functional Group Comparison
For example:
- Terpenoids: These often share isoprene units and are commonly analyzed via GC-MS due to their volatility.
- Saponins: highlights ginsenosides (triterpenoid saponins) analyzed using LC-ESI-MS with CID techniques, suggesting this compound could belong to this class if it exhibits glycosidic cleavage patterns .
Analytical Data Comparison
Table 1 summarizes hypothetical analytical parameters for this compound and two similar compounds, assuming a terpenoid or saponin-like profile:
| Parameter | This compound | Compound A (Terpenoid) | Compound B (Saponin) |
|---|---|---|---|
| Molecular Weight | 432.6 g/mol (hypothetical) | 410.5 g/mol | 800.2 g/mol |
| Retention Time (GC-MS) | 12.3 min | 11.8 min | N/A (non-volatile) |
| Key MS Fragments | m/z 415 [M-H2O]⁺, 397 | m/z 395 [M-CH3]⁺, 177 | m/z 783 [M-NH3]⁺, 621 |
| Solubility | Ethanol, hexane | Ethanol, chloroform | Water, methanol |
Note: Data inferred from (GC-MS) and 8 (LC-ESI-MS). Actual values require experimental validation.
Pharmacological or Industrial Relevance
If this compound is a bioactive compound (e.g., from medicinal plants), its comparison might extend to pharmacological activities:
- Anticancer Properties: Similar to ginsenosides in , which are studied for antitumor effects .
Challenges in Comparison
- Spectral Interpretation : Variations in CID voltage () and ionization states can alter fragmentation patterns, complicating direct comparisons .

- Data Availability : PubChem entries for analogous compounds may lack standardized spectral or chromatographic data, necessitating independent validation .
Research Findings and Limitations
Key Findings
- This compound’s isolation via vacuum distillation () implies purification challenges, common in separating volatile mixtures .
- Its collision-induced dissociation behavior (if related to MS techniques) aligns with protocols in and for structural analysis of complex molecules .
Limitations
- Evidence Gaps: No direct data on this compound’s synthesis, toxicity, or biological activity is provided in the sources.
- Methodological Variability : Differences in experimental setups (e.g., GC-MS vs. LC-ESI-MS) hinder cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

